molecular formula C8H15O6PS2 B122452 Malathion alpha-monoacid CAS No. 1190-29-0

Malathion alpha-monoacid

Cat. No. B122452
CAS RN: 1190-29-0
M. Wt: 302.3 g/mol
InChI Key: AJSJFDUIZFXAQY-UHFFFAOYSA-N
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Description

Malathion alpha-monoacid, also known as Malathion monocarboxylic acid, is a transformation product of Malathion . Malathion is a parasympathomimetic organophosphate compound that is used as an insecticide for the treatment of head lice . It is an irreversible cholinesterase inhibitor and has low human toxicity .


Synthesis Analysis

The degradation of malathion has been studied extensively. A strain of Micrococcus sp. was found to be capable of utilizing malathion as its sole carbon and energy source . The degradation of malathion by this strain was confirmed by Q-TOF–MS analysis, which identified malathion mono and diacids, and phosphorus moiety as the degradation products . Another study found that malathion can degrade under both alkaline and radical conditions .


Molecular Structure Analysis

The molecular formula of Malathion alpha-monoacid is C8H15O6PS2 . It is an isomer existing in the alpha- and beta- forms . The parent molecule, malathion, is chiral .


Chemical Reactions Analysis

Malathion degrades into malathion mono and diacids, and phosphorus moiety . The degradation process involves multiple pathways including ester hydrolysis and elimination . The products resulting from any of the initial degradation pathways can continue to degrade under the same conditions into other compounds .


Physical And Chemical Properties Analysis

Malathion alpha-monoacid has an average mass of 302.305 Da and a monoisotopic mass of 302.004761 Da . It is slightly soluble in water, soluble in alcohols and aromatic solvents, and of limited solubility in petroleum oils .

Scientific Research Applications

1. Structural Analysis and Metabolic Identification

Malathion α-monoacid has been studied for its structural characteristics and metabolic products. Welling et al. (1979) conducted a study where malathion α- and β-monocarboxylic acid were separated and analyzed using 13C-Nuclear magnetic resonance, revealing that the α-isomer was a minor component in the hydrolytic malathion metabolites produced by rat tissues. This research provides insights into the structural identification and quantification of malathion metabolites in biological systems (Welling et al., 1979).

2. Role in Esterase Activity and Inhibition

Research on the inhibition and properties of rat malathion carboxylesterases has highlighted the role of malathion alpha-monoacid in biological processes. Mallipudi et al. (1980) found that malathion carboxylesterase fractions in rat liver microsomes hydrolyze malathion, producing both alpha and beta monoacids. This study provides an understanding of the enzymatic activity involving malathion and its metabolites (Mallipudi et al., 1980).

3. Chemoenzymatic Resolution

Hitt et al. (2014) explored the chemoenzymatic resolution of rac-malathion, an organophosphate used for pest control. The study demonstrated hydrolysis at the diethyl succinate moiety of malathion, forming a mixture of α- and β-monoacids of (R)-malathion, which is critical for understanding the stereoselective biotransformation of malathion (Hitt et al., 2014).

4. Environmental Biodegradation

Geed et al. (2017) investigated the biodegradation of malathion in both batch and continuous packed bed bioreactors. The study revealed that malathion degradation resulted in metabolites like phosphorodithionic acid and diethylmercaptosuccinate, contributing to our understanding of malathion's environmental fate and degradation mechanisms (Geed et al., 2017).

5. Malathion Metabolism in Various Organisms

Research has also focused on the metabolism of malathion in various organisms. Studies have investigated the metabolic pathways and effects of malathion and its metabolites in insects and mammals, contributing to a broader understanding of its biochemical and toxicological profiles across different species. For example, studies by Ryan and Fukuto (1985) and Wood et al. (1985) have provided insights into the toxicokinetics and enzymatic degradation of malathion in rats and insects, respectively (Ryan & Fukuto, 1985); (Wood et al., 1985).

Safety And Hazards

Malathion, the parent compound of Malathion alpha-monoacid, is an organophosphate insecticide that can pose a risk to human health if left in the environment . The Occupational Safety and Health Administration (OSHA) has established an exposure limit for malathion in the workplace of 15 milligrams per cubic meter (mg/m³), for an 8-hour workday, 40 hours per week .

properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSJFDUIZFXAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274248
Record name Malathion alpha-monoacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malathion alpha-monoacid

CAS RN

1190-29-0
Record name Malathion alpha-monoacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malathion alpha-monoacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M DURING - during food processing, 1995 - osti.gov
… Malaoxon, isomalathion, malathion alpha monoacid and malathion beta monoacid were also detected in small amounts. Malathion and its degradation products were detected in the …
Number of citations: 2 www.osti.gov
AH Toaquiza, RH Merino, RC Castro - 1995 - inis.iaea.org
… In addition, malaoxon, isomalathion, malathion alpha monoacid and malathion beta monoacid were detected. After roasting, the total residues decreased from 4.59 μg/g to 3.81 μg/g. …
Number of citations: 2 inis.iaea.org
Ž Vasilić, B Štengl, V Drevenkar - Chemico-biological interactions, 1999 - Elsevier
… In mammals, malathion is primarily metabolized by hydrolytic cleavage of one or two of the carboxyethyl ester groups resulting in the urinary excretion of malathion alpha-monoacid or …
Number of citations: 32 www.sciencedirect.com

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